molecular formula C9H15NO B1455927 2-Cyclopentyl-2-ethoxyacetonitrile CAS No. 1495445-01-6

2-Cyclopentyl-2-ethoxyacetonitrile

Cat. No. B1455927
M. Wt: 153.22 g/mol
InChI Key: WLPLADNRFGTSFL-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-ethoxyacetonitrile is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.22 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 2-Cyclopentyl-2-ethoxyacetonitrile is 1S/C9H15NO/c1-2-11-9(7-10)8-5-3-4-6-8/h8-9H,2-6H2,1H3 . This indicates that the molecule consists of a cyclopentyl group and an ethoxyacetonitrile group.


Physical And Chemical Properties Analysis

2-Cyclopentyl-2-ethoxyacetonitrile is a liquid at room temperature . Its boiling point is predicted to be 231.4±23.0 °C .

Scientific Research Applications

COX-2 Inhibitors and Cancer Treatment

2-Cyclopentyl-2-ethoxyacetonitrile is closely related to the family of COX-2 inhibitors. Studies have shown that COX-2 inhibitors hold significant potential in cancer treatment. They are reported to reduce carcinogenesis by modulating various pathways, promoting apoptosis, and inhibiting angiogenesis. The use of COX-2 inhibitors in the prevention and treatment of cancers, such as head and neck cancers, is supported by in vitro studies and animal models. These inhibitors may represent an approach to chemoprevention of epithelial cancers, and their role in inhibiting tumor growth and metastasis has been validated by experimental models (Mohan & Epstein, 2003).

COX-2 and Prostaglandins in Articular Tissues

Another area of interest is the role of COX-2 inhibitors in articular tissues. COX-2 is upregulated in inflamed joint tissues and is responsible for elevated production of prostaglandin E2 (PGE2), which is involved in the inflammation, apoptosis, angiogenesis, and structural changes characterizing arthritic diseases. The selective inhibition of COX-2 provides relief from symptoms of osteoarthritis and rheumatoid arthritis, highlighting its therapeutic potential in managing arthritic diseases (Martel-Pelletier, Pelletier, & Fahmi, 2003).

COX-2 Inhibitors in Neuropsychiatric Disorders

COX-2 Inhibitors in Renal Toxicopathology

Therapeutic oligonucleotides, particularly those with 2'-methoxy-ethyl modifications, have shown nephrotoxicity related to the administration. Studies on antisense oligonucleotides (ASOs) have indicated that the renal effects of these agents in laboratory animals generally overpredict the effects in humans. Understanding the nephrotoxicity related to COX-2 inhibitors is crucial for developing safer treatment options (Engelhardt, 2016).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Future Directions

While specific future directions for 2-Cyclopentyl-2-ethoxyacetonitrile are not mentioned in the search results, it’s worth noting that similar compounds are being explored for their potential as green solvents . This suggests that there may be interest in exploring the properties and potential applications of 2-Cyclopentyl-2-ethoxyacetonitrile further.

properties

IUPAC Name

2-cyclopentyl-2-ethoxyacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-11-9(7-10)8-5-3-4-6-8/h8-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPLADNRFGTSFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C#N)C1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentyl-2-ethoxyacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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